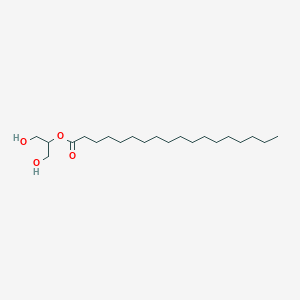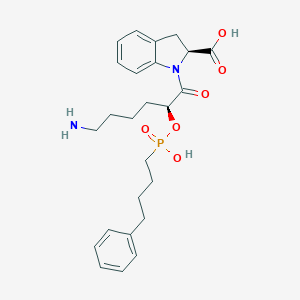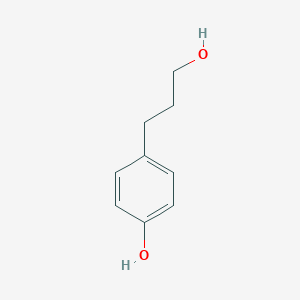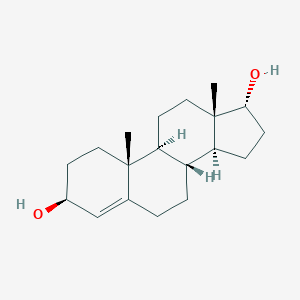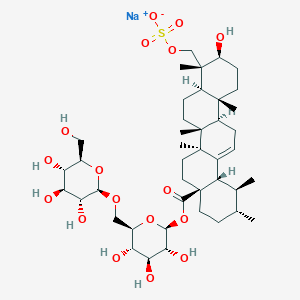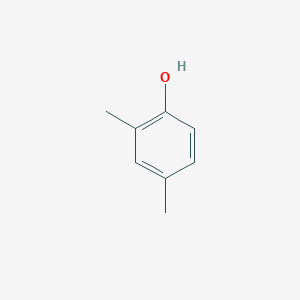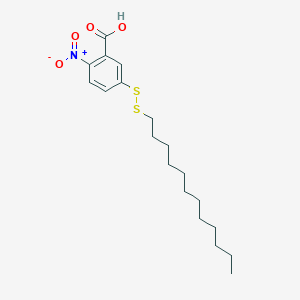
C12-Tnb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dodecyldithio)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a dodecyldithio substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dodecyldithio)-2-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the dodecyldithio group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The dodecyldithio group can be introduced via a nucleophilic substitution reaction using dodecylthiol and a suitable leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production of 5-(Dodecyldithio)-2-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Dodecyldithio)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The dodecyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Dodecyldithio)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dodecyldithio)-2-nitrobenzoic acid depends on its application. In biological systems, it may interact with enzymes or cellular components through its nitro and dodecyldithio groups. These interactions can lead to inhibition or activation of specific biochemical pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the dodecyldithio group, making it less hydrophobic and less reactive in certain chemical reactions.
5-(Methylthio)-2-nitrobenzoic acid: Contains a shorter alkyl chain, resulting in different solubility and reactivity properties.
5-(Dodecyloxy)-2-nitrobenzoic acid: Has an ether linkage instead of a thioether, affecting its chemical stability and reactivity.
Uniqueness
5-(Dodecyldithio)-2-nitrobenzoic acid is unique due to its long dodecyldithio chain, which imparts distinct hydrophobic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates.
Properties
CAS No. |
114019-73-7 |
|---|---|
Molecular Formula |
C19H29NO4S2 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
5-(dodecyldisulfanyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C19H29NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-25-26-16-12-13-18(20(23)24)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
InChI Key |
LNGWGYPBWOQGGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
| 114019-73-7 | |
Synonyms |
5-dodecyldithio-2-nitrobenzoic acid C12-TNB dodecyldithio-5-(2-nitrobenzoic acid) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


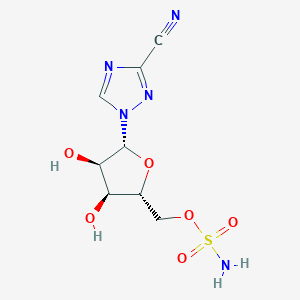


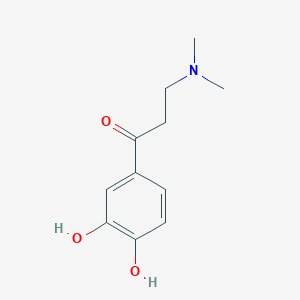

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
